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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of

(S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl]cytosine (HPMPA), more commonly known as

cidofovir, when administered intravenously. This document summarizes key pharmacokinetic

parameters, details the experimental methodologies used in seminal studies, and illustrates the

drug's mechanism of action through a signaling pathway diagram.

Quantitative Pharmacokinetic Data
The pharmacokinetic properties of intravenously administered cidofovir have been

characterized in clinical trials, primarily in human immunodeficiency virus (HIV)-infected

patients with cytomegalovirus (CMV) retinitis.[1][2][3] The data consistently demonstrate dose-

proportional pharmacokinetics over a range of 1.0 to 10.0 mg/kg.[1][2] Key pharmacokinetic

parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Intravenous Cidofovir in HIV-Infected Adults (without

Probenecid)
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Parameter
1.0 mg/kg
(n=5)

3.0 mg/kg
(n=10)

5.0 mg/kg
(n=2)

10.0 mg/kg
(n=8)

Overall
(n=25)

Cmax

(µg/mL)
2.3 ± 0.6 7.3 ± 1.4 11.5 25.7 ± 8.5 -

AUC

(µg·h/mL)
4.4 ± 1.0 16.5 ± 4.1 27.8 66.8 ± 21.9 -

Terminal Half-

life (h)
2.4 ± 0.8 2.5 ± 0.4 3.2 2.4 ± 0.5 2.6 ± 1.2

Total

Clearance

(mL/h/kg)

237 ± 56 188 ± 45 185 158 ± 46 148 ± 25

Renal

Clearance

(mL/h/kg)

- - - - 129 ± 42

Vdss (mL/kg) 537 ± 126 410 ± 102 450 388 ± 125 ~500

Data presented as mean ± standard deviation. Cmax: Maximum serum concentration; AUC:

Area under the serum concentration-time curve; Vdss: Volume of distribution at steady state.

Source: Clinical pharmacokinetics of cidofovir in human immunodeficiency virus-infected

patients.[1][2]

Table 2: Pharmacokinetic Parameters of Intravenous Cidofovir in HIV-Infected Adults (with

Probenecid)
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Parameter 3.0 mg/kg (n=12) 5.0 mg/kg (n=6)

Cmax (µg/mL) 9.8 ± 3.7 19.6 ± 7.2

AUC (µg·h/mL) 22.8 ± 7.6 40.8 ± 9.0

Terminal Half-life (h) 2.2 ± 0.5 -

Total Clearance (mL/min/1.73

m²)
179 ± 23.1 148 ± 38.8

Renal Clearance (mL/min/1.73

m²)
150 ± 26.9 98.6 ± 27.9

Data presented as mean ± standard deviation. Cmax: Maximum serum concentration; AUC:

Area under the serum concentration-time curve. Source: Cidofovir Injection: Package Insert /

Prescribing Info.[4]

Experimental Protocols
The pharmacokinetic data presented above were primarily derived from Phase I/II, open-label,

non-randomized clinical studies involving HIV-infected patients with or without asymptomatic

CMV infection.[1][2][5]

Study Population
Participants were typically adult patients with a confirmed HIV infection.[1][2] Some studies also

included pediatric hematopoietic stem cell transplant recipients with life-threatening viral

infections.[5] Key exclusion criteria often included pre-existing renal impairment (e.g., serum

creatinine >1.5 mg/dL, creatinine clearance ≤55 mL/min, or significant proteinuria).[5]

Drug Administration and Dosing
Cidofovir was administered as an intravenous infusion at a constant rate over 1 hour.[3][6]

Doses ranged from 1.0 to 10.0 mg/kg of body weight.[1][2] To mitigate the risk of nephrotoxicity,

administration was accompanied by a specific protocol of hydration and co-administration of

probenecid.[6][7][8]

Hydration Protocol:
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Patients received 1 liter of 0.9% (normal) saline solution intravenously over a 1 to 2-hour

period immediately before the cidofovir infusion.[7]

A second liter of saline could be administered over a 1 to 3-hour period starting either with

the cidofovir infusion or immediately after, if tolerated by the patient.[7]

Probenecid Co-administration Protocol:

2 grams of probenecid were administered orally 3 hours prior to the cidofovir infusion.[7]

1 gram of probenecid was administered at 2 hours and again at 8 hours after the completion

of the cidofovir infusion, for a total of 4 grams.[7]

Sample Collection and Analysis
Blood Sampling: Blood samples for pharmacokinetic analysis were typically collected at

multiple time points, including pre-infusion, at the end of the infusion, and at various intervals

up to 48 or 72 hours post-infusion.[5] Serum or plasma was separated and stored frozen until

analysis.[5]

Urine Sampling: Urine samples were collected at intervals (e.g., 0-4, 4-8, 8-12, and 12-24

hours) to determine the extent of renal excretion of the unchanged drug.[5]

Analytical Methodology: Cidofovir concentrations in plasma and urine were quantified using

validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)

methods.[5][9] These methods involve a solid-phase extraction of the samples, followed by

chromatographic separation and detection by mass spectrometry.[9]

Mechanism of Action and Signaling Pathway
Cidofovir is an acyclic nucleoside phosphonate analog of deoxycytidine monophosphate. Its

antiviral activity is dependent on its intracellular conversion to the active diphosphorylated

metabolite, cidofovir diphosphate.[10][11][12] This process is carried out by host cell enzymes.

The intracellular phosphorylation of cidofovir occurs in two steps:

Cidofovir is first phosphorylated to cidofovir monophosphate by pyrimidine nucleoside

monophosphate kinase.[10][13]
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Cidofovir monophosphate is then further phosphorylated to the active cidofovir diphosphate

by enzymes such as pyruvate kinase, creatine kinase, and nucleoside diphosphate kinase.

[13]

Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA

polymerase.[11][12][14] Its incorporation into the growing viral DNA chain leads to the

termination of DNA elongation, thereby inhibiting viral replication.[14]
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Caption: Intracellular activation and mechanism of action of HPMPA (Cidofovir).

Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of

intravenously administered HPMPA.
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Caption: Experimental workflow for a clinical pharmacokinetic study of HPMPA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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